![molecular formula C15H10BrClN2O B2981611 6-Bromo-3-(2-chlorobenzyl)-4(3H)-quinazolinone CAS No. 302913-46-8](/img/structure/B2981611.png)
6-Bromo-3-(2-chlorobenzyl)-4(3H)-quinazolinone
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Overview
Description
6-Bromo-3-(2-chlorobenzyl)-4(3H)-quinazolinone is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a quinazolinone derivative that has been shown to have a variety of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of 6-Bromo-3-(2-chlorobenzyl)-4(3H)-quinazolinone is not fully understood. However, it has been shown to inhibit the activity of certain enzymes involved in cell proliferation and survival, which may contribute to its antitumor activity.
Biochemical and Physiological Effects:
In addition to its antitumor activity, 6-Bromo-3-(2-chlorobenzyl)-4(3H)-quinazolinone has been shown to have a variety of other biochemical and physiological effects. For example, it has been shown to inhibit the growth of certain bacteria and fungi, and to have anti-inflammatory activity.
Advantages and Limitations for Lab Experiments
One advantage of using 6-Bromo-3-(2-chlorobenzyl)-4(3H)-quinazolinone in lab experiments is its well-defined chemical structure, which allows for precise measurements and control of experimental conditions. However, one limitation is that it can be difficult to obtain in large quantities, which may limit its use in certain types of experiments.
Future Directions
There are many potential future directions for research on 6-Bromo-3-(2-chlorobenzyl)-4(3H)-quinazolinone. One area of interest is in the development of new drugs for the treatment of cancer. Other potential areas of research include the study of its anti-inflammatory and antimicrobial properties, as well as its potential use in other types of scientific research. Overall, 6-Bromo-3-(2-chlorobenzyl)-4(3H)-quinazolinone is a promising compound that has the potential to contribute to a variety of scientific fields.
Synthesis Methods
The synthesis of 6-Bromo-3-(2-chlorobenzyl)-4(3H)-quinazolinone has been described in the literature. One method involves the reaction of 2-chlorobenzylamine with 6-bromo-3-nitroquinazolinone in the presence of a reducing agent such as iron powder. The resulting product is then purified by recrystallization.
Scientific Research Applications
6-Bromo-3-(2-chlorobenzyl)-4(3H)-quinazolinone has been studied for its potential use in a variety of scientific research applications. One area of interest is in the development of new drugs for the treatment of cancer. This compound has been shown to have antitumor activity in vitro and in vivo, and may be a promising candidate for further development.
properties
IUPAC Name |
6-bromo-3-[(2-chlorophenyl)methyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrClN2O/c16-11-5-6-14-12(7-11)15(20)19(9-18-14)8-10-3-1-2-4-13(10)17/h1-7,9H,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGSDNIQAOQFDMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=NC3=C(C2=O)C=C(C=C3)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
302913-46-8 |
Source
|
Record name | 6-BROMO-3-(2-CHLOROBENZYL)-4(3H)-QUINAZOLINONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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